AC-262536
描述
AC-262536 是一种由 Acadia Pharmaceuticals 开发的化合物。它被归类为选择性雄激素受体调节剂。该化合物以其选择性结合雄激素受体的能力而闻名,表现出部分激动剂活性。 This compound 已被研究其潜在的合成代谢作用,这对肌肉生长和力量有益,同时最大程度地减少了可能影响其他组织的雄激素作用 .
科学研究应用
AC-262536 已被探索用于各种科学研究应用:
化学: 用作研究选择性雄激素受体调节剂的模型化合物。
生物学: 研究其对动物模型肌肉生长和力量的影响。
医学: 肌肉萎缩和骨质疏松症等疾病的潜在治疗应用。
工业: 在开发具有最小副作用的性能增强药物中可能被使用 .
作用机制
AC-262536 通过选择性结合雄激素受体发挥其作用。它充当部分激动剂,这意味着它激活受体,但不像睾酮等天然雄激素那样完全激活。 这种选择性激活导致肌肉组织的合成代谢作用,同时最大程度地减少了对前列腺等其他组织的雄激素作用 .
准备方法
合成路线和反应条件
AC-262536 的合成涉及多个步骤,从核心结构的形成开始,包括萘部分和双环辛烷环。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。关键步骤包括:
- 萘核的形成。
- 双环辛烷环的引入。
- 核心结构的功能化以引入羟基和腈基 .
工业生产方法
This compound 的工业生产可能涉及优化合成路线以最大限度地提高产率和纯度。 这可能包括使用连续流动反应器、先进的纯化技术以及严格的质量控制措施,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型
AC-262536 经历了几种类型的化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 腈基可以被还原形成伯胺。
取代: 芳环可以发生亲电取代反应
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或在催化剂存在下使用氢气之类的还原剂。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成伯胺。
取代: 形成卤代或硝基取代的衍生物
相似化合物的比较
AC-262536 与其他选择性雄激素受体调节剂进行比较,例如:
奥司他韦: 以其强大的合成代谢作用和最小的雄激素活性而闻名。
利加隆: 表现出强大的合成代谢作用,但与 this compound 相比,具有更高的雄激素活性。
睾酮: 具有合成代谢和雄激素作用的天然雄激素 .
独特性
This compound 的独特性在于它对雄激素受体的高选择性和部分激动剂活性,这使其能够促进肌肉生长,与其他化合物相比副作用更少 .
属性
IUPAC Name |
4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWLNSCJYLXPF-YIONKMFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336168 | |
Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870888-46-3 | |
Record name | AC-262536 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-262536 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AC-262536 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is AC-262536 metabolized in the horse, and what are the implications for its detection?
A1: Research shows that this compound undergoes extensive metabolism in horses, primarily through phase I and phase II reactions. [] In vitro studies revealed nine phase I metabolites, with four detected in urine and three in plasma alongside the parent compound. [] Interestingly, an epimer of this compound exhibited a longer detection window in both urine and plasma, suggesting it as a more suitable target for detecting this compound administration. [] Further analysis revealed that the compound and its metabolites are primarily present as glucuronide conjugates in both urine and plasma. []
Q2: What analytical techniques are used to detect this compound and its metabolites in biological samples?
A2: Multiple analytical methods have been employed to study this compound. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) proves valuable for identifying metabolites in vitro and detecting both the parent drug and metabolites in urine and plasma. [] For analyzing hair samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized, demonstrating the incorporation of this compound in hair following oral administration. [] Additionally, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has been explored for developing a multi-residue screening method for SARMs, including this compound, in blood samples from both racehorses and cattle. [] This method showcases high-throughput capabilities and cost-effectiveness for routine screening in sports and livestock. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。